molecular formula C24H29N5O7 B1167305 Alkanes, C10-22, chloro CAS No. 104948-36-9

Alkanes, C10-22, chloro

Cat. No.: B1167305
CAS No.: 104948-36-9
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Description

Alkanes, C10-22, chloro (CAS 104948-36-9) refers to a technical mixture of chlorinated paraffins (CPs) with carbon chain lengths ranging from C10 to C22. This places the product within the categories of short-chain (SCCP), medium-chain (MCCP), and long-chain (LCCP) chlorinated paraffins, depending on the specific fraction . These compounds are produced through the chlorination of n-alkane distillates derived from petroleum refining, resulting in complex mixtures that can contain thousands of individual compounds and typically have a chlorine content ranging from 40% to 70% by weight . Historically, chlorinated paraffins have seen extensive global production and are utilized in a variety of industrial and research applications, primarily as flame retardants and plasticizers, particularly in polyvinyl chloride (PVC) and other polymers . They also find use in specialty applications, such as additives in lubricants and cutting fluids for metals, and as components in the formulation of sizing materials for textiles . The mechanism of action for their primary applications is physical; as secondary plasticizers, they integrate into polymer matrices to improve flexibility and processability, while as flame retardants, they function by decomposing under heat to release hydrogen chloride gas, which dilutes oxygen and flammable gases and chars the polymer surface to inhibit combustion . From a research perspective, this compound is a subject of significant interest due to its environmental persistence, potential for bioaccumulation, and complex analytical challenges. Its high complexity, which exceeds that of other pollutant classes like PCBs, makes it a relevant compound for developing advanced analytical methods and for studies on environmental fate, transport, and toxicology . It is crucial to note that short-chain chlorinated paraffins (SCCPs) are listed in Annex A of the Stockholm Convention on Persistent Organic Pollutants for elimination, and medium-chain chlorinated paraffins (MCCPs) have been identified as Substances of Very High Concern (SVHC) due to their PBT (persistent, bioaccumulative, and toxic) properties . This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

104948-36-9

Molecular Formula

C24H29N5O7

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of Chlorinated Paraffins

Compound Chain Length (Carbons) Chlorine Content (%) Primary Applications
Alkanes, C10-22, chloro 10–22 30–70 Flame retardants, plasticizers, lubricants
SCCPs (C10-13, chloro) 10–13 40–70 Metalworking fluids, PVC additives
MCCPs (C14-17, chloro) 14–17 40–60 Lubricants, sealants, adhesives
LCCPs (C22-30, chloro) 22–30 30–50 High-temperature lubricants, coatings
  • MCCPs and LCCPs exhibit lower volatility and slower degradation, but their persistence in sediments raises long-term ecological risks .

Environmental and Health Impacts

  • Toxicity: SCCPs are classified as very toxic to aquatic life (ECHA Category 1) and suspected carcinogens (EU CLP Annex VI) . C10-22 CPs share similar hazards due to structural overlap with SCCPs, but data gaps exist for their specific endocrine-disrupting effects . MCCPs and LCCPs show lower acute toxicity but are under evaluation for chronic impacts .
  • Environmental Fate :

    • SCCPs and C10-22 CPs are ubiquitous in wastewater and sludge , with SCCPs detected in Arctic biota, indicating long-range transport .
    • MCCPs and LCCPs accumulate in sediments but are less mobile in water .

Regulatory Status

  • SCCPs : Banned under the Stockholm Convention (2017) and restricted in the EU (RoHS Annex II) .
  • C10-22 CPs : Included in Toyota’s banned substances list (TMR SAS0126n) due to bioaccumulation risks . The U.S. EPA regulates them under TSCA §721 for significant new uses (e.g., flame retardants) .
  • MCCPs/LCCPs: Not globally banned but monitored under REACH; the EU plans to re-evaluate MCCPs in 2026 .

Research Findings and Data Gaps

  • Analytical Challenges : Quantifying C10-22 CPs is complicated by co-elution with SCCPs/MCCPs in chromatographic methods . Advanced techniques like GC×GC-TOFMS are recommended for isomer resolution .
  • Substitution Trends: Industries are transitioning to non-chlorinated alternatives (e.g., phosphate esters) for C10-22 CPs, though cost-effectiveness remains a barrier .

Preparation Methods

Thermal Chlorination

Thermal chlorination involves reacting linear alkanes (C10-22) with gaseous or liquid chlorine at elevated temperatures (80–140°C). The reaction proceeds via a free-radical chain mechanism, initiated by homolytic cleavage of Cl₂ bonds. For example, n-decane (C₁₀H₂₂) undergoes sequential H abstraction by Cl· radicals, followed by chlorine atom addition to form polychlorinated derivatives.

Key parameters :

  • Temperature : Optimal at 90–110°C to balance reaction rate and side-product formation.

  • Pressure : Operated at 2–6 bar to maintain Cl₂ in liquid phase, enhancing reactant contact.

  • Catalysts : Organic peroxides (e.g., dilauroyl peroxide at 0.3% w/w) accelerate initiation by generating free radicals.

A representative reaction for dodecane (C₁₂H₂₆) is:

C12H26+xCl2ΔC12H26xClx+xHCl[1][6]\text{C}{12}\text{H}{26} + x\text{Cl}2 \xrightarrow{\Delta} \text{C}{12}\text{H}{26-x}\text{Cl}x + x\text{HCl} \quad

Photochemical Chlorination

UV light (λ = 300–400 nm) activates Cl₂ molecules without requiring thermal initiation, enabling chlorination at lower temperatures (40–70°C). This method favors selective substitution at tertiary carbon sites due to steric effects. However, scalability is limited by light penetration depth in large reactors.

Solvent-Free Chlorination: Advances in Industrial Production

The patented solvent-free method (US6114591A) eliminates organic solvents like carbon tetrachloride, instead using water to mediate the reaction. This approach reduces environmental hazards and simplifies post-reaction separation.

Process overview :

  • Feedstock : Linear alkanes (C14-40) are mixed with water (29–35% HCl strength) and liquid chlorine.

  • Reaction : Conducted at 80–105°C under 2–6 bar pressure, achieving >99.9% chlorine conversion.

  • Phase separation : Hydrophobic chlorinated alkanes separate spontaneously from aqueous HCl, minimizing energy-intensive distillation.

Case study : Chlorinating C17-26 paraffins with 3,570 kg Cl₂ yielded 68% Cl content products, with a reaction time of 7 hours and negligible solvent residue.

Catalytic Systems and Their Impact on Selectivity

Radical Initiators

Dilauroyl peroxide and azobisisobutyronitrile (AIBN) enhance chlorination rates by generating Cl· radicals at lower temperatures. For instance, 0.3% dilauroyl peroxide reduced induction periods by 40% in C20 chlorination.

Acid Catalysts

Lewis acids (e.g., FeCl₃) promote electrophilic substitution, favoring terminal chlorination. However, this method is less common due to corrosion risks and byproduct formation.

Industrial-Scale Optimization

Reactor Design

Continuous stirred-tank reactors (CSTRs) dominate large-scale production, ensuring uniform mixing and heat dissipation. Key design considerations include:

  • Material : Glass-lined steel to resist HCl corrosion.

  • Residence time : 5–10 hours for C10-22 chains.

Process Monitoring

Real-time analytics (e.g., GC-MS) track chlorine content and detect intermediates like dichlorofurans. For C12 chlorination, a 5°C temperature rise correlates with a 15% increase in Cl substitution rate.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying chlorinated alkanes (C10-22) in environmental matrices?

  • Methodological Answer :

  • Sample Preparation : Use Soxhlet extraction or pressurized liquid extraction (PLE) with non-polar solvents (e.g., hexane) to isolate chlorinated alkanes from matrices like soil or sediment. Clean-up steps (e.g., silica gel chromatography) are critical to remove interfering lipids or organic matter .

  • Instrumentation : Gas chromatography coupled with negative chemical ionization mass spectrometry (GC-NCI/MS) is widely adopted for short-chain (C10-13) chlorinated paraffins (SCCPs), offering a detection limit of 50 mg/kg . For medium-chain (C14-17) compounds, high-resolution mass spectrometry (HRMS) improves sensitivity and congener specificity .

  • Validation : Include internal standards (e.g., 13^{13}C-labeled SCCPs) and validate recovery rates (70–120%) across matrices. Cross-check results with alternative methods like nuclear magnetic resonance (NMR) for chlorine content verification .

    MethodKey ParametersLimitationsReference
    GC-NCI/MSDetection limit: 50 mg/kgLimited isomer resolution for C14+
    HRMS (TOF-MS)Congener-specific quantificationRequires expensive instrumentation

Q. How do chlorine content and carbon chain length affect the environmental behavior of C10-22 chloroalkanes?

  • Methodological Answer :

  • Persistence : Higher chlorine content (>45% by weight) increases resistance to microbial degradation, as seen in C14-17 chloroalkanes under aerobic conditions .
  • Bioaccumulation : Longer chains (C18-22) exhibit higher log KowK_{ow} values (5–9), favoring accumulation in fatty tissues, while shorter chains (C10-13) are more water-soluble and mobile in aquatic systems .
  • Experimental Design : Use OECD 307 guidelines to measure half-lives in soil/water systems. Compare degradation rates across chain lengths (C10 vs. C20) under controlled pH and temperature .

Q. What are the current regulatory thresholds for C10-13 chloroalkanes in environmental samples, and how are they analytically validated?

  • Methodological Answer :

  • Thresholds : The EU enforces a maximum limit of 1,500 mg/kg for SCCPs in products, as per Regulation (EU) 2015/2030 .
  • Validation : Follow ISO 18219:2015 for GC-NCI/MS analysis, ensuring detection limits ≤50 mg/kg. Perform inter-laboratory comparisons to assess reproducibility (RSD <20%) and spike recovery tests (80–110%) .

Advanced Research Questions

Q. What strategies can resolve discrepancies in ecotoxicity data among studies on C14-17 chloroalkanes?

  • Methodological Answer :

  • Standardize Test Materials : Use commercially available congener mixtures (e.g., 55% chlorine by weight) to reduce variability in toxicity assays .
  • Control Exposure Pathways : Compare dietary vs. aqueous exposure in model organisms (e.g., Daphnia magna) to isolate uptake mechanisms .
  • Data Harmonization : Apply multivariate analysis to toxicity datasets, accounting for chlorine variability (40–70%) and chain-length distributions .

Q. How to design degradation studies for C10-22 chloroalkanes to assess their persistence under varying environmental conditions?

  • Methodological Answer :

  • Experimental Setup : Use microcosms simulating aerobic (OECD 307) and anaerobic (OECD 308) conditions. Monitor degradation products (e.g., chlorinated alkenes) via GC-ECD .
  • Parameter Variation : Test half-lives at different temperatures (10–30°C) and pH levels (4–9). Use 14^{14}C-labeled compounds to track mineralization rates .
  • Matrix Complexity : Compare degradation in pristine vs. polluted sediments to assess inhibitory effects from co-contaminants .

Q. What in silico approaches are available to predict the physicochemical properties of C10-22 chloroalkanes, and what are their limitations?

  • Methodological Answer :

  • Group Contribution Methods : Estimate properties (e.g., vapor pressure, solubility) using fragment-based models, incorporating contributions from -CH2- and -Cl groups .
  • QSAR Models : Develop quantitative structure-activity relationships for bioaccumulation potential, but validate against experimental data for C14-17 congeners due to isomer variability .
  • Limitations : Predictions for highly chlorinated (>60% Cl) or branched isomers lack accuracy due to sparse empirical data .

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